

Section 1: Introduction and Compound Identification

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Compound of Interest

Compound Name: 3-Amino-5-methylbenzoic acid

Cat. No.: B1289576

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3-Amino-5-methylbenzoic acid, also known by its synonym 5-Amino-m-toluic acid, is an aromatic organic compound that incorporates a benzene ring substituted with a carboxylic acid, an amino group, and a methyl group.^[1] This trifunctional structure makes it a valuable building block and intermediate in various fields of organic synthesis, including the development of pharmaceuticals and dyes.^{[1][2]} Its physical properties are dictated by the interplay between the polar, hydrogen-bonding capabilities of the amino (-NH₂) and carboxylic acid (-COOH) groups, and the nonpolar nature of the aromatic ring and methyl (-CH₃) substituent.

This guide provides a comprehensive overview of the core physical properties of **3-Amino-5-methylbenzoic acid**, offering both established data and detailed methodologies for their experimental determination. The protocols described are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Table 1: Compound Identifiers for **3-Amino-5-methylbenzoic Acid**

Identifier	Value
IUPAC Name	3-amino-5-methylbenzoic acid[3]
CAS Number	2305-37-5[1][2][3]
Molecular Formula	C ₈ H ₉ NO ₂ [1][2][3]
Molecular Weight	151.16 g/mol [2][3]
Appearance	White to off-white crystalline solid[1][2]
Synonyms	5-Amino-m-toluic acid, Benzoic acid, 3-amino-5-methyl-[1]

Section 2: Summary of Physical Properties

The following table summarizes the key physical properties of **3-Amino-5-methylbenzoic acid** based on available literature and predicted data. Each property is explored in greater detail in the subsequent sections.

Table 2: Core Physical Properties of **3-Amino-5-methylbenzoic Acid**

Property	Value	Notes
Melting Point	183-184 °C[2]	A key indicator of purity. Another source reports 170-172 °C.[2]
Boiling Point	353.6 ± 30.0 °C[2]	Predicted value.
Density	1.254 ± 0.06 g/cm ³ [2]	Predicted value.
Solubility	Soluble in hot water, alcohols, ether; slightly soluble in cold water.[2]	
pKa	Not experimentally reported; estimated to be similar to 3-aminobenzoic acid (~4.7)[4][5][6]	The molecule is amphoteric.

Section 3: Detailed Analysis and Experimental Determination

This section provides an in-depth look at the primary physical properties, explaining their significance and the standard laboratory protocols for their measurement.

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.^{[7][8][9]} Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity. The reported melting point for **3-Amino-5-methylbenzoic acid** is 183-184 °C.^[2]

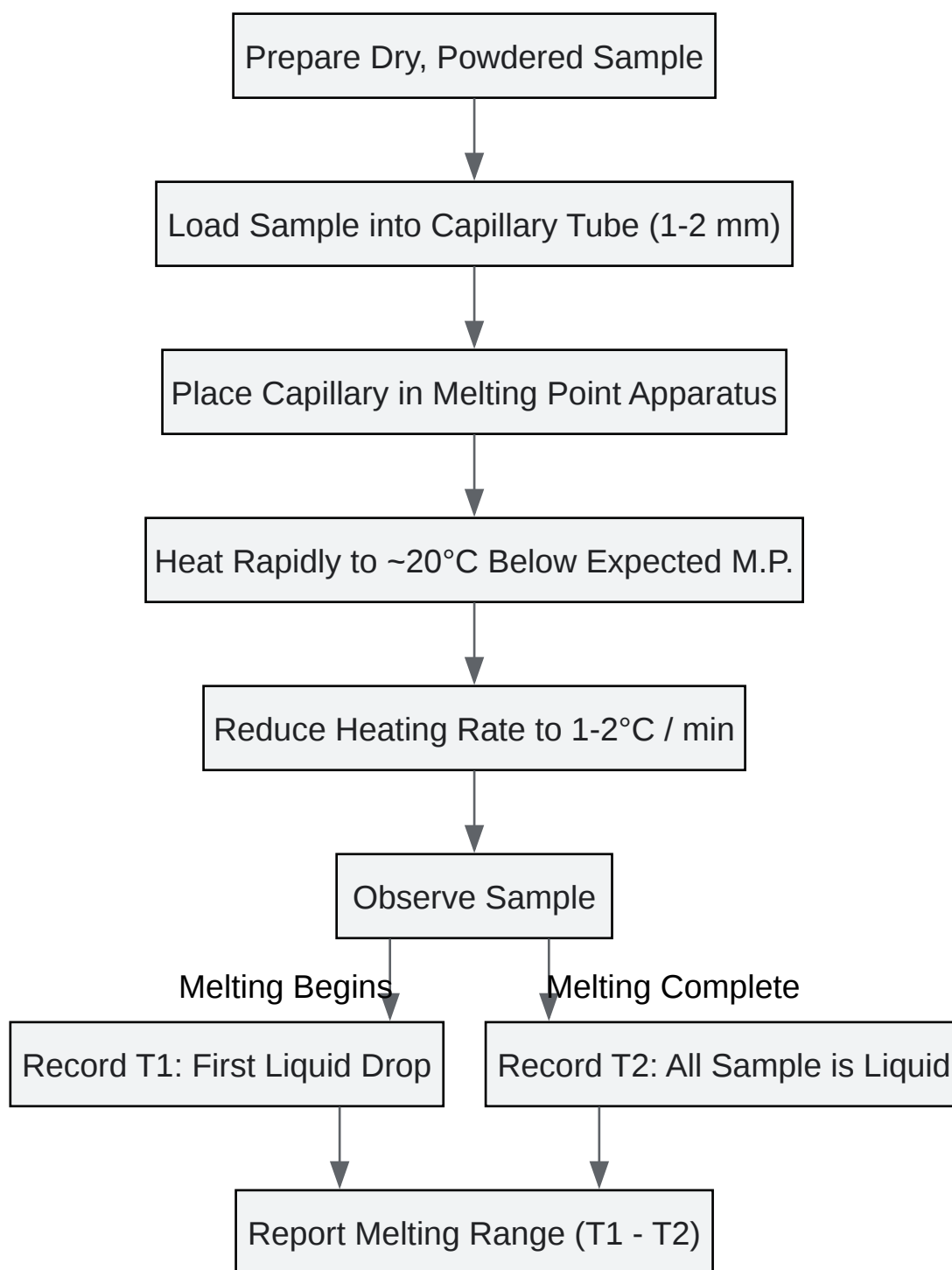
The capillary method is the most common technique for determining the melting point of a solid organic compound.^[10] It involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.^[10]

Methodology:

- **Sample Preparation:** Ensure the **3-Amino-5-methylbenzoic acid** sample is completely dry and finely powdered.
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 1-2 mm.^[9]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).^[8]
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find a rough range.^[8]
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

- **Slow Heating:** Decrease the heating rate to 1-2 °C per minute to allow the temperature of the sample and the thermometer to equilibrate.
- **Observation and Recording:** Record two temperatures: T_1 , the temperature at which the first drop of liquid appears, and T_2 , the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range $T_1 - T_2$.

Causality Behind the Protocol: A slow heating rate (1-2 °C/min) is critical for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a lag and an erroneously high and broad melting point reading.



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Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11] The solubility of **3-Amino-5-methylbenzoic acid** is a direct consequence of its molecular structure. The polar amino and carboxylic acid groups can form hydrogen bonds with polar solvents like water and alcohols, promoting dissolution.[1] Conversely, the aromatic ring and methyl group are nonpolar. This dual nature explains its reported solubility in hot water, alcohols, and ether, but only slight solubility in cold water.[2] The general principle of "like dissolves like" is a useful guide for predicting solubility.[12]

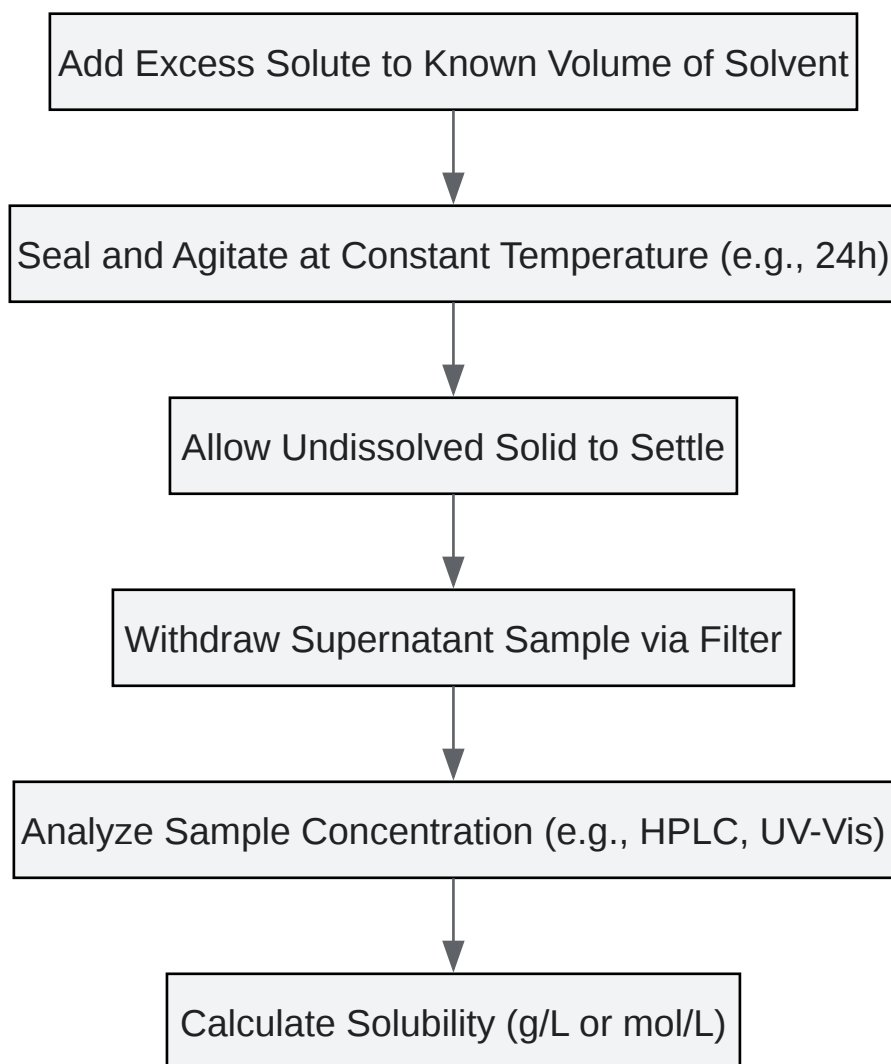
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[13] It involves agitating an excess of the solid with the solvent until equilibrium is reached, after which the concentration of the dissolved solute is measured.

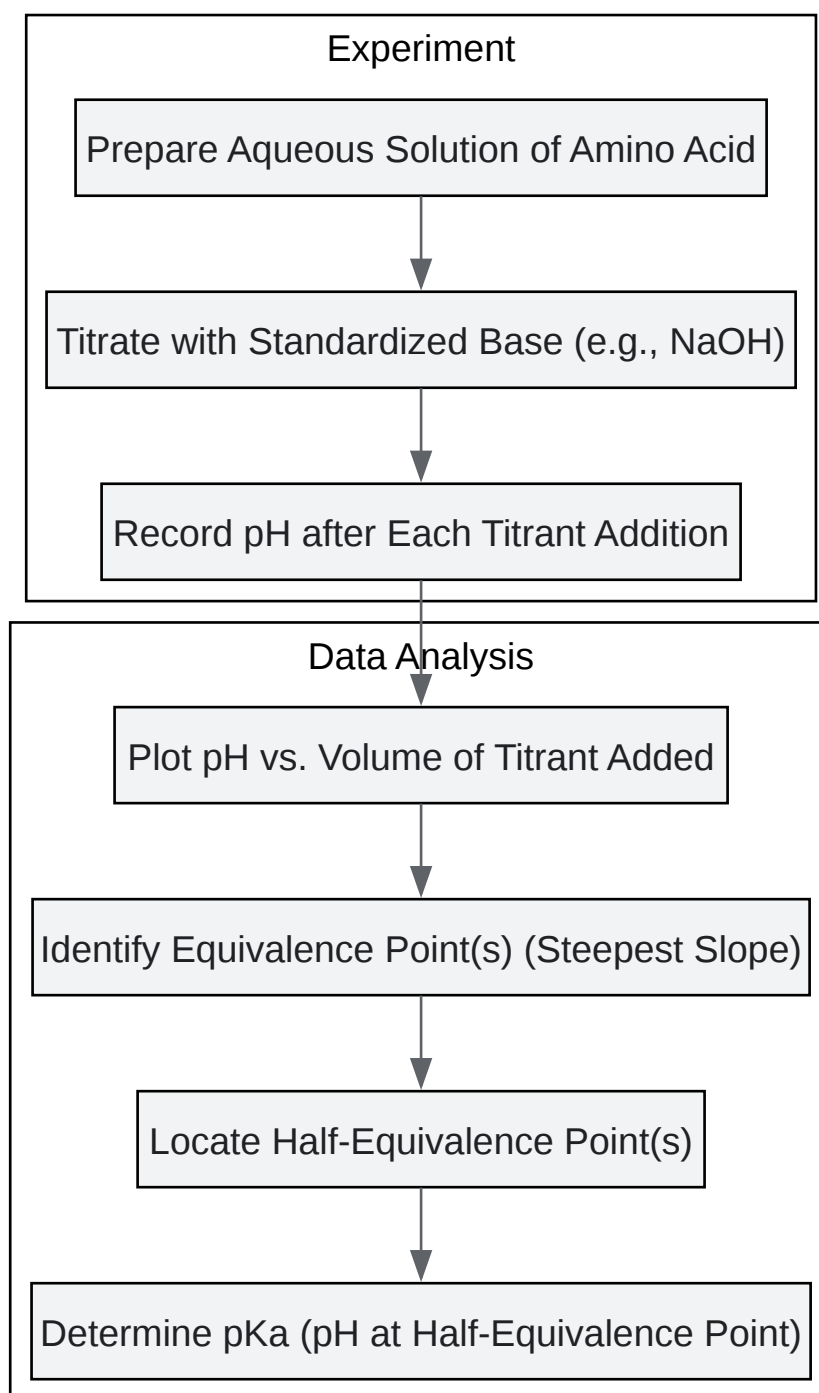
Methodology:

- **Preparation:** Add an excess amount of crystalline **3-Amino-5-methylbenzoic acid** to a known volume of the chosen solvent (e.g., distilled water, ethanol) in a sealed flask or vial. The presence of undissolved solid must be visible.[13]
- **Equilibration:** Place the flask in a constant-temperature water bath or shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
- **Phase Separation:** Allow the mixture to stand at the constant temperature until the undissolved solid has settled.
- **Sampling:** Carefully withdraw a sample from the clear supernatant liquid. It is critical to avoid aspirating any solid particles. This can be achieved by using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).
- **Analysis:** Accurately dilute the collected sample with a suitable solvent. Determine the concentration of **3-Amino-5-methylbenzoic acid** in the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility at that temperature, often expressed in g/L or mol/L.[11]

Trustworthiness of the Protocol: The continuous presence of excess solid throughout the equilibration phase is a self-validating control, confirming that the solution is indeed saturated.

[13]





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